

# Technical Guide: 6-Methoxy-m-toluenesulfonyl Chloride and Its Derivatives

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## Compound of Interest

**Compound Name:** 6-Methoxy-m-toluenesulfonyl chloride

**Cat. No.:** B1345725

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Methoxy-m-toluenesulfonyl chloride**, a key reagent in organic synthesis. It details its chemical synonyms, physical and chemical properties, and provides an exemplary experimental protocol for its application in the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry.

## Chemical Identity and Synonyms

**6-Methoxy-m-toluenesulfonyl chloride** is an aromatic sulfonyl chloride compound. Due to the substitution pattern on the benzene ring, it is known by several systematic and common names. The correct identification of this reagent is crucial for sourcing and for accurate reporting in scientific literature. Its primary IUPAC name is 2-methoxy-5-methylbenzenesulfonyl chloride.[1][2][3]

A comprehensive list of its synonyms is provided below:

- 2-methoxy-5-methylbenzenesulfonyl chloride[1][4][5][6]
- 2-methoxy-5-methylbenzene-1-sulfonyl chloride[1][2][5]
- 6-methoxy-3-toluenesulphonyl chloride[5]

- Benzenesulfonyl chloride, 2-methoxy-5-methyl-[5]
- (2-methoxy-5-methylphenyl)sulfonyl chloride[5]
- 2-methoxy-5-methylphenylsulfonyl chloride[5]
- 4-Methoxy-3-Methylbenzenesulfonyl Chloride[4]

The Chemical Abstracts Service (CAS) number for this compound is 88040-86-2.[1][2][4]

## Physicochemical Properties

The quantitative physicochemical data for **6-Methoxy-m-toluenesulfonyl chloride** are summarized in the table below. These properties are essential for determining appropriate reaction conditions, solvents, and purification methods.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO <sub>3</sub> S	[1][2][4][7]
Molecular Weight	220.67 g/mol	[1][2][7]
Appearance	White to off-white solid	[7]
Melting Point	82 °C	[7]
Boiling Point (Predicted)	329.6 ± 35.0 °C	[7]
Density (Predicted)	1.326 ± 0.06 g/cm <sup>3</sup>	[7]
Purity	≥95%	[1][2]
InChI Key	BJYNYQGJTZULJI-UHFFFAOYSA-N	[3][5]
SMILES	Cc1cc(ccc1OC)S(=O)(=O)Cl	[4]

## Applications in Organic Synthesis

**6-Methoxy-m-toluenesulfonyl chloride** is primarily utilized as a sulfonylating agent in organic synthesis.[4] Its most significant application is in the preparation of benzenesulfonamide

derivatives.[8] The sulfonamide functional group is a critical pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The reactivity of the sulfonyl chloride group allows for its facile reaction with primary and secondary amines to form stable sulfonamide linkages.[4]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the sulfonyl chloride intermediate and its subsequent conversion to a sulfonamide derivative. These protocols are based on established chemical transformations.

### Synthesis of 2-Methoxy-5-methylbenzenesulfonyl chloride

This procedure describes a plausible synthesis of the title compound from 2-methoxy-5-methylaniline via a diazotization-sulfonylation reaction sequence.

#### Materials:

- 2-Methoxy-5-methylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Sulfur Dioxide ( $\text{SO}_2$ )
- Glacial Acetic Acid
- Copper(I) Chloride ( $\text{CuCl}$ )
- Ice

#### Procedure:

- **Diazotization:** Dissolve 2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using an ice-salt bath. Add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 5 °C. Stir the reaction

mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[4]

- **Sulfonylation:** In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C. Add a catalytic amount of Copper(I) chloride. Slowly add the cold diazonium salt solution from the previous step to this mixture with vigorous stirring, keeping the temperature below 10 °C.[4]
- **Work-up:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture into ice-water to precipitate the crude product. Collect the solid 2-methoxy-5-methylbenzenesulfonyl chloride by vacuum filtration, wash with cold water, and dry.[4]
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent such as hexane.[4]

## Synthesis of N-Aryl-2-methoxy-5-methylbenzenesulfonamide

This protocol details the general reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide.

### Materials:

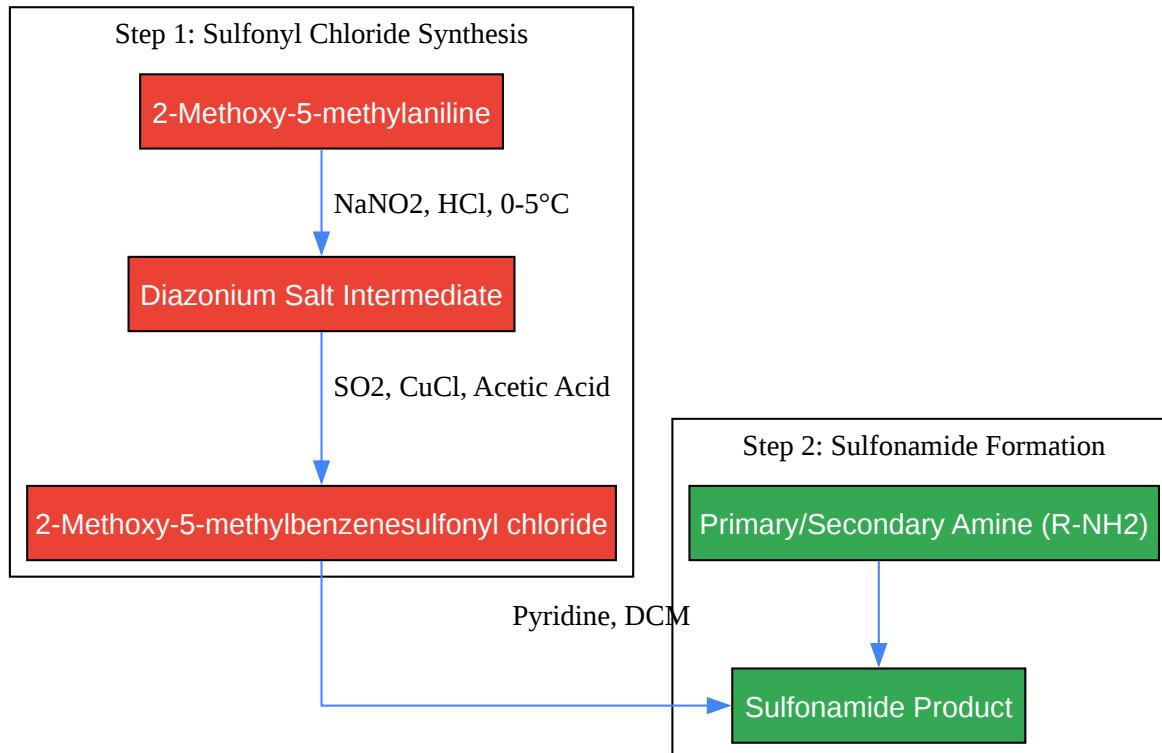
- 2-methoxy-5-methylbenzenesulfonyl chloride
- Primary or Secondary Amine (e.g., Aniline)
- Anhydrous Pyridine or Triethylamine
- Anhydrous Dichloromethane (DCM)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine

**Procedure:**

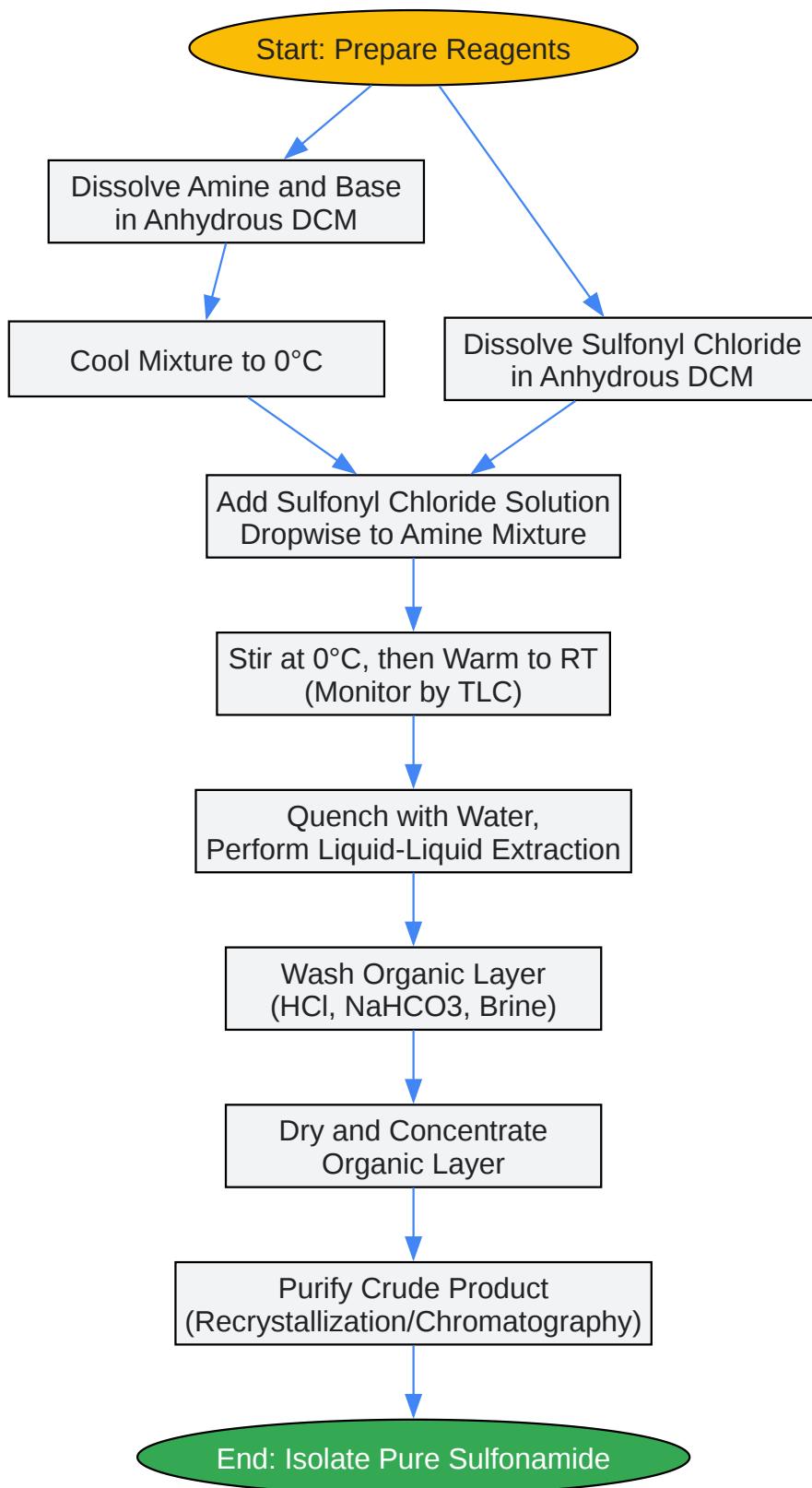
- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane.
- **Addition of Sulfonyl Chloride:** Cool the solution to 0 °C in an ice bath. Dissolve 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO<sub>3</sub> solution, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

## Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis processes described.

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Caption: Synthetic pathway for the preparation of sulfonamides.



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Caption: General experimental workflow for sulfonamide synthesis.

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